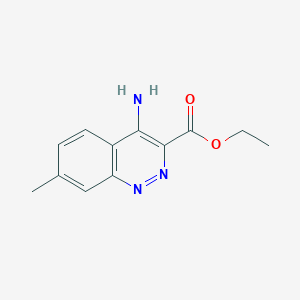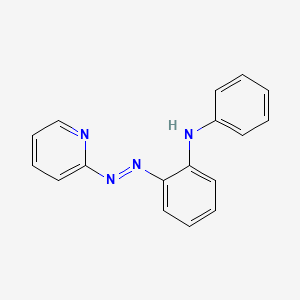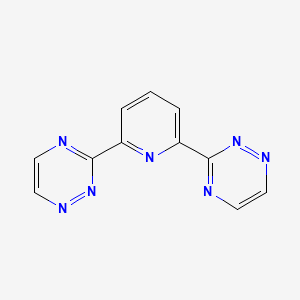
1,2,4-Triazine, 3,3'-(2,6-pyridinediyl)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis-: is a heterocyclic compound that features a triazine ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a macroporous silica-based composite, where the triazine compound is impregnated into the silica matrix . The reaction conditions often include the use of solvents such as chloroform and catalysts to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- for various applications.
Chemical Reactions Analysis
Types of Reactions: 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine compounds.
Substitution: The triazine ring can undergo substitution reactions with various reagents, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products:
Scientific Research Applications
Chemistry: In chemistry, 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- is used as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties. Its ability to form stable complexes with metal ions makes it a candidate for use in medicinal chemistry .
Medicine: In medicine, derivatives of 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- are explored for their potential therapeutic effects, including anticancer and antiviral activities. The compound’s unique structure allows it to interact with biological targets in specific ways .
Industry: Industrially, the compound is used in the development of advanced materials, such as polymers and dendrimers. Its ability to form stable complexes with metals also makes it useful in the field of catalysis and materials science .
Mechanism of Action
The mechanism of action of 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- involves its interaction with specific molecular targets. The compound’s triazine and pyridine rings allow it to bind to metal ions and other molecules through coordination bonds. This binding can influence various biochemical pathways and processes, leading to its observed effects in biological systems .
Comparison with Similar Compounds
2,6-Bis(1,2,3-triazol-4-yl)pyridine: This compound shares a similar structure with 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- and is used in coordination chemistry and materials science.
2,4,6-Triazido-1,3,5-Triazine:
Uniqueness: 1,2,4-Triazine, 3,3’-(2,6-pyridinediyl)bis- is unique due to its ability to form stable complexes with a wide range of metal ions. This property makes it highly versatile and useful in various scientific and industrial applications. Its structure also allows for easy modification, leading to the development of numerous derivatives with tailored properties .
Properties
CAS No. |
220525-55-3 |
|---|---|
Molecular Formula |
C11H7N7 |
Molecular Weight |
237.22 g/mol |
IUPAC Name |
3-[6-(1,2,4-triazin-3-yl)pyridin-2-yl]-1,2,4-triazine |
InChI |
InChI=1S/C11H7N7/c1-2-8(10-12-4-6-14-17-10)16-9(3-1)11-13-5-7-15-18-11/h1-7H |
InChI Key |
PSTDUOXXYPXDEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)C2=NC=CN=N2)C3=NC=CN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


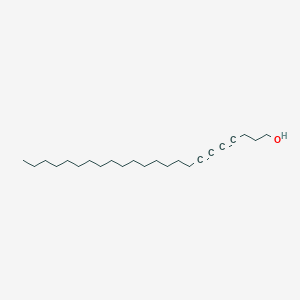
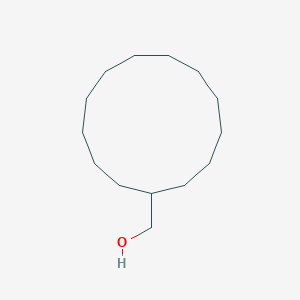
![Quinoline, 4-[2-(1,3-dioxolan-2-yl)ethyl]-](/img/structure/B14257493.png)
![1-(2-Imino-1,3-thiazol-3(2H)-yl)-2-[4-(2-methylpropyl)phenyl]propan-1-one](/img/structure/B14257506.png)


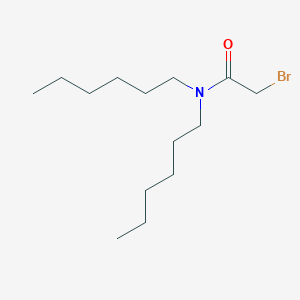

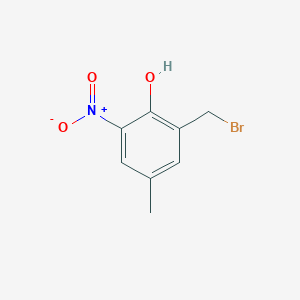
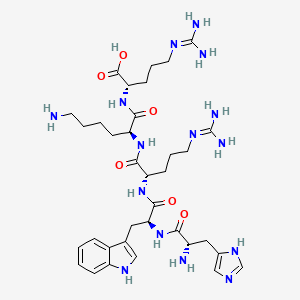
![1,1,4,4-Tetrakis(trimethylsilyl)-5-silaspiro[4.6]undeca-6,8,10-triene](/img/structure/B14257560.png)
![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)
